molecular formula C24H23N5O2 B12165608 7-benzyl-N-cyclopentyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

7-benzyl-N-cyclopentyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B12165608
M. Wt: 413.5 g/mol
InChI Key: XMGFOLDYCLKCBD-UHFFFAOYSA-N
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Description

7-benzyl-N-cyclopentyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its intricate molecular framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-N-cyclopentyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, including cyclization, condensation, and functional group transformations. One common approach is to start with a suitable triazine derivative, followed by a series of cyclization reactions to form the tricyclic core.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of high-throughput screening for reaction conditions, as well as the development of catalytic processes to streamline the synthesis .

Chemical Reactions Analysis

Types of Reactions

7-benzyl-N-cyclopentyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation can yield sulfoxides, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 7-benzyl-N-cyclopentyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects . The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-benzyl-N-cyclopentyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is unique due to its tricyclic structure and the presence of multiple functional groups that allow for diverse chemical modifications. This structural complexity provides a versatile platform for the development of new therapeutic agents and synthetic methodologies .

Biological Activity

Overview

7-benzyl-N-cyclopentyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound characterized by its unique tricyclic structure and diverse functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-cancer and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C27_{27}H23_{23}N5_5O2_2, with a molecular weight of approximately 445.50 g/mol. Its structure features a triazine ring system, which is often associated with various pharmacological properties.

PropertyValue
Molecular FormulaC27_{27}H23_{23}N5_5O2_2
Molecular Weight445.50 g/mol
IUPAC NameThis compound
Structural FeaturesTricyclic structure with imino and carboxamide groups

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including cyclization of appropriate precursors under controlled conditions.

Common Synthetic Route:

  • Preparation of Precursors: Synthesize starting materials containing the necessary functional groups.
  • Cyclization Reaction: Employ suitable reagents to facilitate the formation of the tricyclic structure.
  • Purification: Isolate and purify the final compound using chromatographic techniques.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

1. Anti-Cancer Activity:

  • In vitro studies have shown that this compound demonstrates cytotoxic effects against various cancer cell lines.
  • Mechanistic studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.

2. Anti-inflammatory Properties:

  • Preliminary assays indicate that the compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.
  • It has been suggested that the imino group plays a crucial role in mediating these effects.

3. Interaction with Biological Targets:

  • The compound is believed to interact with specific enzymes or receptors within biological systems.
  • Studies are ongoing to elucidate its binding affinity and mechanism of action at the molecular level.

Case Studies

Case Study 1: Anti-Cancer Efficacy
In a study evaluating the anti-cancer potential of triazine derivatives including this compound:

  • Cell Lines Used: MCF-7 (breast cancer), HeLa (cervical cancer).
  • Concentration: Tested at concentrations ranging from 1 µM to 100 µM.
  • Results: Significant reduction in cell viability was observed at concentrations above 10 µM after 48 hours of treatment.

Case Study 2: Inflammatory Response Modulation
A separate investigation assessed the anti-inflammatory effects:

  • Model Used: Lipopolysaccharide (LPS)-induced RAW264.7 macrophages.
  • Findings: The compound reduced nitric oxide production significantly compared to control groups.

Properties

Molecular Formula

C24H23N5O2

Molecular Weight

413.5 g/mol

IUPAC Name

7-benzyl-N-cyclopentyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C24H23N5O2/c25-21-18(23(30)26-17-10-4-5-11-17)14-19-22(29(21)15-16-8-2-1-3-9-16)27-20-12-6-7-13-28(20)24(19)31/h1-3,6-9,12-14,17,25H,4-5,10-11,15H2,(H,26,30)

InChI Key

XMGFOLDYCLKCBD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5=CC=CC=C5

Origin of Product

United States

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